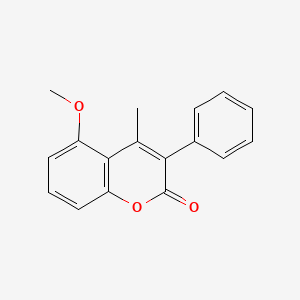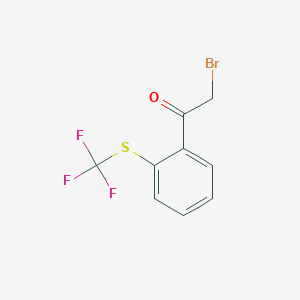
N-Boc-3,4-dehydro-D-proline
Vue d'ensemble
Description
N-Boc-3,4-dehydro-D-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a double bond between the third and fourth carbon atoms in the proline ring. This structural modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Mécanisme D'action
Target of Action
Boc-3,4-dehydro-D-proline, also known as N-Boc-3,4-dehydro-D-proline, is an N-terminal protected amino acid . It is primarily used in solid-phase peptide synthesis (SPPS) to make peptides . The primary targets of this compound are the peptide chains that are being synthesized .
Mode of Action
The compound interacts with its targets by being incorporated into the peptide chains during the synthesis process . As an N-terminal protected amino acid, it prevents unwanted side reactions during the synthesis, ensuring the correct sequence of amino acids in the peptide chain .
Biochemical Pathways
The biochemical pathway primarily affected by Boc-3,4-dehydro-D-proline is the peptide synthesis pathway . By being incorporated into the peptide chains, it influences the structure and function of the resulting peptides .
Pharmacokinetics
The pharmacokinetics of Boc-3,4-dehydro-D-proline are largely dependent on the properties of the peptides it is incorporated into . As such, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties can vary widely. As a rule, peptides are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of Boc-3,4-dehydro-D-proline’s action are determined by the function of the peptides it helps synthesize . These can range from signaling molecules to structural components of cells, and their effects can be diverse and far-reaching .
Action Environment
The action, efficacy, and stability of Boc-3,4-dehydro-D-proline are influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as temperature, pH, and the presence of other reactants . Optimal conditions ensure the successful incorporation of Boc-3,4-dehydro-D-proline into the peptide chains and the successful synthesis of the desired peptides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3,4-dehydro-D-proline typically involves the protection of the amino group of D-proline with a Boc group, followed by the introduction of a double bond between the third and fourth carbon atoms. One efficient method involves the use of a flow reactor process, which allows for the multi-step preparation of this compound methyl ester. This process utilizes immobilized reagents and scavengers in pre-packed glass tubes, resulting in a high yield (87%), purity (97%), and enantiomeric excess (>98%) without additional purification steps .
Industrial Production Methods: Industrial production of this compound can leverage the same flow reactor process for scalability. The modular nature of the flow reactor allows for rapid multi-gram synthesis, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: N-Boc-3,4-dehydro-D-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acidic or basic conditions can facilitate the removal or substitution of the Boc group.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Saturated derivatives of this compound.
Substitution: Various N-protected or functionalized proline derivatives.
Applications De Recherche Scientifique
N-Boc-3,4-dehydro-D-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparaison Avec Des Composés Similaires
N-Boc-D-proline: Similar in structure but lacks the double bond, resulting in different reactivity and applications.
3,4-Dehydro-DL-proline: A racemic mixture that includes both D- and L-forms, used in studying amino acid metabolism.
cis-4-Hydroxy-D-proline: Contains a hydroxyl group instead of a double bond, used in collagen synthesis studies.
Uniqueness: N-Boc-3,4-dehydro-D-proline is unique due to the presence of both the Boc protecting group and the double bond, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Propriétés
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIGSRMSSCUMAZ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC=C[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B3042274.png)

![1-[6-Methyl-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3042276.png)





